

# Flonoltinib: A Technical Guide to Dual JAK2 and FLT3 Inhibition

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## Compound of Interest

Compound Name: *Flonoltinib*

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## Introduction

**Flonoltinib** (also known as **Flonoltinib** Maleate) is a potent, orally bioavailable small molecule inhibitor targeting both Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2] Dysregulation of the JAK-STAT and FLT3 signaling pathways is a hallmark of various hematologic malignancies, including myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML).[3][4] **Flonoltinib**'s dual inhibitory action offers a promising therapeutic strategy for these diseases. This technical guide provides a comprehensive overview of **Flonoltinib**'s mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

## Mechanism of Action

**Flonoltinib** exhibits a high degree of selectivity for JAK2 over other JAK family members.[3][5] A distinguishing feature of its mechanism is its stronger binding affinity for the pseudokinase domain (JH2) of JAK2 compared to the kinase domain (JH1).[3][6] The binding to the JH2 domain may contribute to its high selectivity.[7] By inhibiting both the wild-type and mutated forms of JAK2, such as JAK2V617F, **Flonoltinib** effectively blocks the downstream signaling cascade, primarily the phosphorylation and activation of Signal Transducer and Activator of Transcription 5 (STAT5).[1]

Simultaneously, **Flonoltinib** potently inhibits FLT3, a receptor tyrosine kinase crucial for the survival and proliferation of hematopoietic stem and progenitor cells.[5][8] Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are common in AML and lead to constitutive activation of the receptor.[4] **Flonoltinib**'s inhibition of FLT3 blocks its autophosphorylation and downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[2]

The dual inhibition of both JAK2 and FLT3 by **Flonoltinib** provides a multi-pronged attack on the aberrant signaling networks driving the growth and survival of malignant cells in diseases like MPNs and AML.[5]

## Data Presentation

### In Vitro Kinase Inhibitory Activity

Kinase Target	IC50 (nM)
JAK1	26
JAK2	0.7 - 0.8
JAK2V617F	1.4
JAK3	39
FLT3	4 - 15

Table 1: Summary of **Flonoltinib**'s half-maximal inhibitory concentrations (IC50) against various kinases. Data compiled from multiple sources.[1][2][9]

### In Vitro Anti-proliferative Activity

Cell Line	Genotype	IC50 (μM)
Ba/F3-JAK2WT	Wild-type JAK2	0.39
Ba/F3-JAK2V617F	JAK2V617F mutant	0.2
FLT3 mutant cell lines	FLT3 mutant	< 0.1
JAK2V617F mutant cell lines	JAK2V617F mutant	< 0.5

Table 2: Anti-proliferative activity of **Flonoltinib** in various cell lines.[\[1\]](#)

## Preclinical In Vivo Efficacy

In murine models of JAK2V617F-induced myeloproliferative neoplasms, **Flonoltinib** has demonstrated significant dose-dependent efficacy.[\[3\]](#)[\[10\]](#)

Animal Model	Treatment	Key Findings
Ba/F3-JAK2V617F xenograft	15 and 30 mg/kg Flonoltinib	Robust antitumor activity. <a href="#">[1]</a>
JAK2V617F bone marrow transplantation	Oral administration of Flonoltinib	Reduced hepatosplenomegaly, prolonged survival, and strong inhibitory effects on spleen and bone marrow fibrosis. <a href="#">[3]</a> <a href="#">[11]</a>

Table 3: Summary of preclinical in vivo studies of **Flonoltinib**.

## Clinical Trial Data (Phase I/IIa in Myelofibrosis)

A first-in-human Phase I/IIa study (NCT05153343) has evaluated the safety and efficacy of **Flonoltinib** in patients with intermediate-2 or high-risk myelofibrosis.[\[12\]](#)[\[13\]](#)

Parameter	Result
Maximum Tolerated Dose (MTD)	225 mg/day
Spleen Volume Reduction (SVR) $\geq 35\%$ at week 24	77.3% (17 out of 22 patients)
Best SVR $\geq 35\%$	83.3% (25 out of 30 patients)
Best Total Symptom Score (TSS50) improvement	80.0% (24 out of 30 patients)
Bone Marrow Fibrosis Improvement at week 24	Observed in 5 patients

Table 4: Preliminary results from the Phase I/IIa clinical trial of **Flonoltinib** in myelofibrosis patients.[\[12\]](#)[\[13\]](#)

## Experimental Protocols

### In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for determining the inhibitory activity of **Flonoltinib** against JAK2 and FLT3 kinases.

#### Materials:

- Recombinant human JAK2 and FLT3 enzymes
- Substrate peptides (e.g., Poly(Glu, Tyr) 4:1 for JAK2, specific peptide for FLT3)
- ATP
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 50 μM DTT)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white assay plates
- Plate reader capable of measuring luminescence

#### Procedure:

- Compound Preparation: Prepare a serial dilution of **Flonoltinib** in the kinase assay buffer. Include a DMSO-only control.
- Enzyme Preparation: Dilute the recombinant JAK2 or FLT3 enzyme in the kinase assay buffer to the desired concentration.
- Assay Plate Setup: Add 5 μL of each **Flonoltinib** dilution or DMSO control to the wells of the 384-well plate.
- Enzyme Addition: Add 10 μL of the diluted enzyme to each well. Gently mix and incubate for 10-15 minutes at room temperature.

- **Reaction Initiation:** Prepare a substrate/ATP mixture in the kinase assay buffer. The final ATP concentration should be close to its  $K_m$  for the respective kinase. Add 10  $\mu\text{L}$  of the substrate/ATP mixture to each well to start the reaction.
- **Incubation:** Incubate the plate at room temperature for 60-120 minutes.
- **Kinase Activity Detection:**
  - Add 25  $\mu\text{L}$  of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
  - Add 50  $\mu\text{L}$  of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
- **Data Acquisition and Analysis:** Measure the luminescence of each well. Calculate the percentage of inhibition for each **Flonoltinib** concentration relative to the DMSO control and determine the  $\text{IC}_{50}$  value using a dose-response curve.

## Cell Proliferation Assay (MTT Assay)

This protocol is for assessing the anti-proliferative effects of **Flonoltinib** on JAK2- or FLT3-dependent cell lines (e.g., Ba/F3-JAK2V617F, MV4-11).

Materials:

- JAK2- or FLT3-dependent cell line
- Complete culture medium
- **Flonoltinib** stock solution (in DMSO)
- 96-well flat-bottom tissue culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

- Microplate reader

#### Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of complete culture medium. For adherent cells, allow them to attach overnight.
- Compound Treatment: Prepare serial dilutions of **Flonoltinib** in culture medium. Remove the existing medium from the wells and add 100  $\mu$ L of the **Flonoltinib** dilutions or control medium (with vehicle).
- Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- MTT Addition: Add 10  $\mu$ L of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
- Solubilization: Carefully aspirate the medium containing MTT. Add 100  $\mu$ L of solubilization solution to each well to dissolve the formazan crystals.
- Data Acquisition and Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability for each **Flonoltinib** concentration relative to the vehicle control and determine the IC<sub>50</sub> value.

## Western Blot for Phospho-STAT5 and Phospho-FLT3

This protocol is for detecting the inhibition of JAK2 and FLT3 signaling by **Flonoltinib** in leukemia cell lines.

#### Materials:

- Leukemia cell line (e.g., HEL for p-STAT5, MV4-11 for p-FLT3)
- **Flonoltinib**
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit

- Laemmli sample buffer
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (5% BSA or non-fat dry milk in TBST)
- Primary antibodies (anti-p-STAT5, anti-total STAT5, anti-p-FLT3, anti-total FLT3, and a loading control like  $\beta$ -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

#### Procedure:

- **Cell Treatment and Lysis:** Treat cells with varying concentrations of **Flonoltinib** for a specified time. Harvest the cells and lyse them in RIPA buffer.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **Sample Preparation:** Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.
- **SDS-PAGE and Transfer:** Load equal amounts of protein per lane, run the gel, and transfer the proteins to a membrane.
- **Blocking and Antibody Incubation:** Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection and Analysis:** Apply the chemiluminescent substrate and capture the signal. Perform densitometric analysis to quantify the band intensities, normalizing the phosphorylated protein signal to the total protein or loading control.

## Murine Model of JAK2V617F-Induced Myeloproliferative Neoplasm

This protocol outlines a bone marrow transplantation model to evaluate the in vivo efficacy of **Flonoltinib**.

### Materials:

- Donor mice expressing JAK2V617F
- Recipient wild-type mice (e.g., C57BL/6)
- 5-Fluorouracil (5-FU)
- **Flonoltinib** formulation for oral administration
- Equipment for bone marrow harvesting, cell counting, and intravenous injection
- Calipers for spleen measurement
- Hematology analyzer

### Procedure:

- Donor and Recipient Preparation: Treat donor mice with 5-FU to enrich for hematopoietic stem and progenitor cells. Irradiate recipient mice to ablate their native bone marrow.
- Bone Marrow Transplantation: Harvest bone marrow from the donor mice and transplant it into the recipient mice via intravenous injection.
- Treatment Initiation: Once the MPN phenotype is established (e.g., elevated blood counts, splenomegaly), randomize the mice into treatment (**Flonoltinib**) and vehicle control groups. Administer **Flonoltinib** orally at the desired doses and schedule.
- Monitoring: Monitor the mice regularly for signs of disease progression, including body weight, complete blood counts, and spleen size (measured by palpation or imaging).



- **Endpoint Analysis:** At the end of the study, euthanize the mice and collect tissues (spleen, liver, bone marrow) for histological analysis (e.g., H&E staining, reticulin staining for fibrosis) and flow cytometry to assess the hematopoietic cell populations.
- **Data Analysis:** Compare the treatment group to the control group in terms of survival, blood counts, spleen and liver weights, and the degree of fibrosis.

## Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol is for determining the binding kinetics and affinity of **Flonoltinib** to JAK2 and FLT3.

Materials:

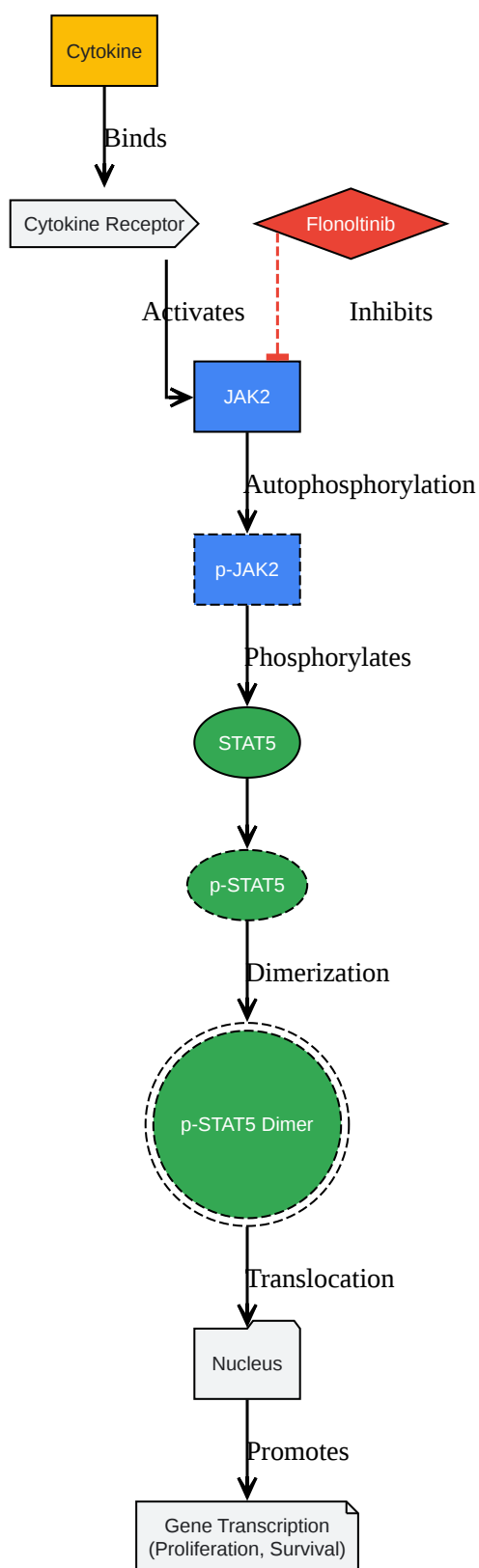
- SPR instrument (e.g., Biacore)
- Sensor chips (e.g., CM5)
- Recombinant JAK2 and FLT3 proteins
- **Flonoltinib**
- Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
- Running buffer (e.g., HBS-EP+)
- Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

- **Ligand Immobilization:** Activate the sensor chip surface and immobilize the recombinant JAK2 or FLT3 protein using amine coupling.
- **Analyte Preparation:** Prepare a serial dilution of **Flonoltinib** in the running buffer.
- **Binding Assay:** Inject the serially diluted **Flonoltinib** solutions over the immobilized protein surface and a reference flow cell. Monitor the association and dissociation phases in real-time.

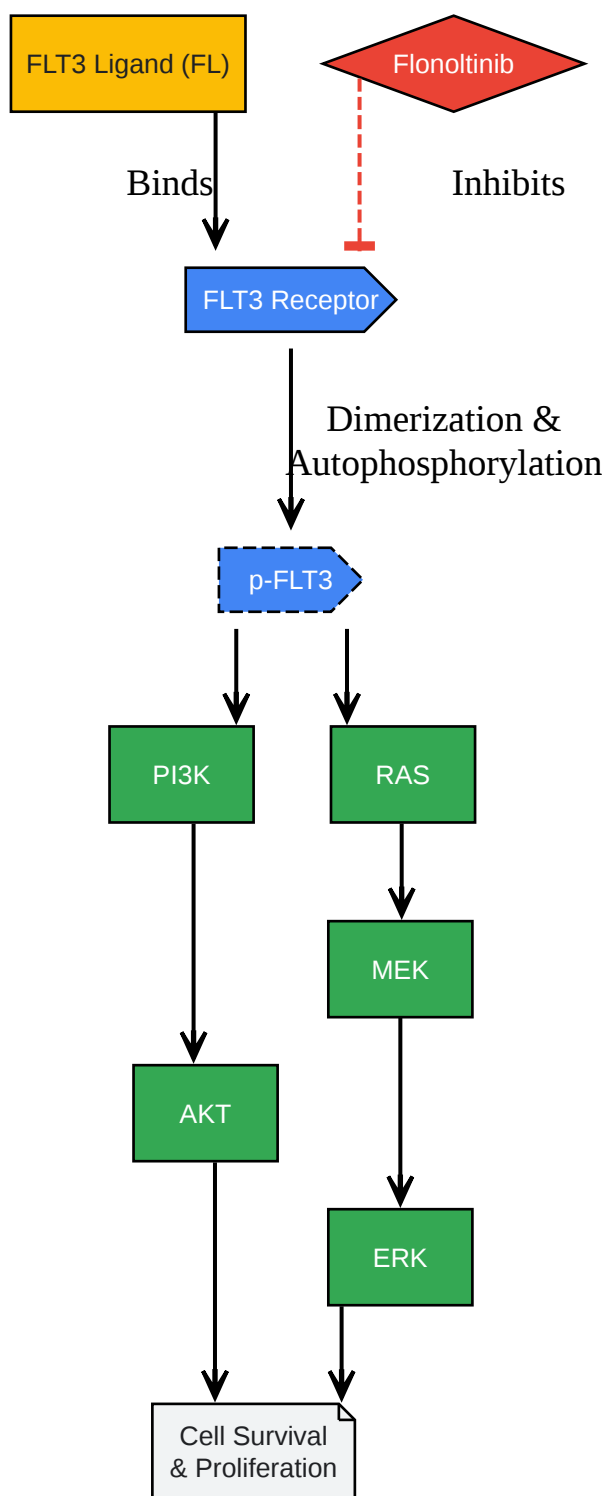
- **Regeneration:** After each cycle, regenerate the sensor surface to remove the bound analyte.
- **Data Analysis:** Fit the sensorgram data to a suitable binding model to determine the association rate constant ( $k_a$ ), dissociation rate constant ( $k_d$ ), and the equilibrium dissociation constant ( $K_D$ ).

## Mandatory Visualization



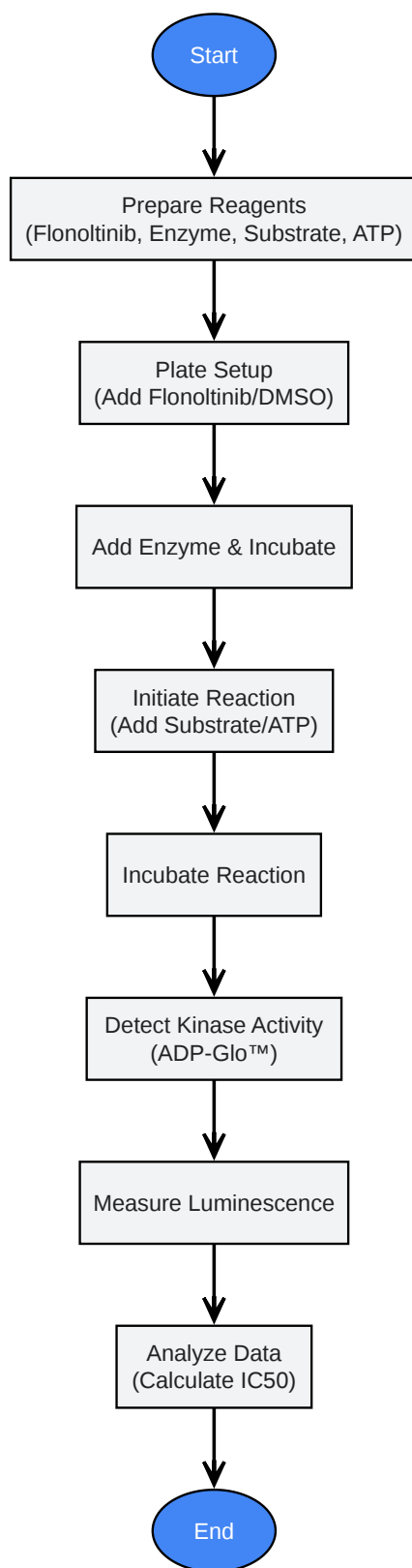
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Caption: **Flonoltinib** inhibits the JAK2-STAT5 signaling pathway.



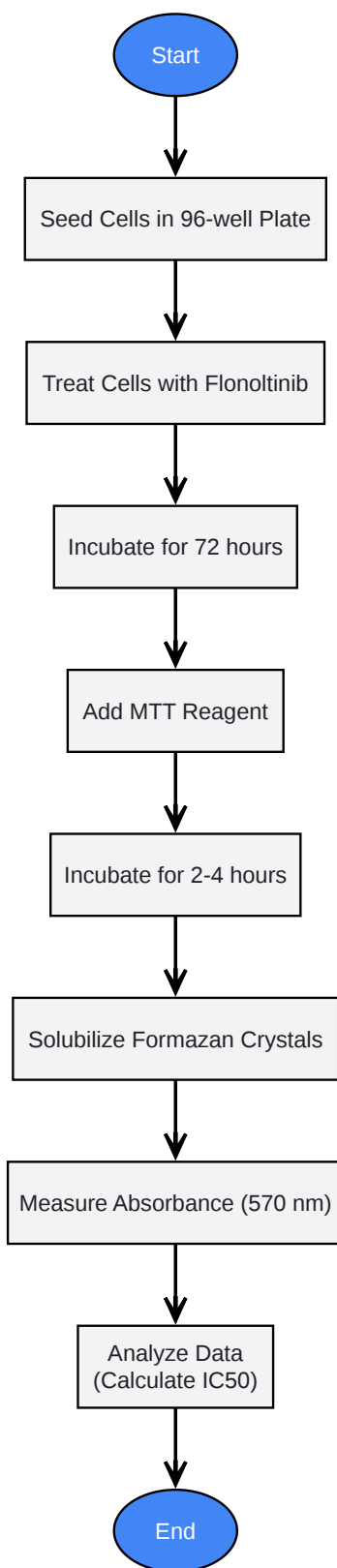
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Caption: **Flonoltinib** inhibits the FLT3 signaling pathway.



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Caption: Workflow for in vitro kinase inhibition assay.



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Caption: Workflow for cell proliferation (MTT) assay.

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